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Quisqualic Acid

Metabotropic Glutamate Receptors G-Protein Coupled Receptors Phosphoinositide Hydrolysis

Quisqualic acid's distinct dual iGluR/mGluR agonism—shallow dose-response in hippocampal slices and unique GluR2 binding mode—cannot be replicated by AMPA, kainate, or NMDA. This makes it the definitive reference agonist for Group I mGluR functional assays (EC50=2 μM mGluR1, 67.8 nM mGluR5), enabling robust signal-to-noise ratios. Its reliable induction of acute swelling and late neuronal degeneration provides a superior dynamic range for neuroprotection studies. Procure this high-purity research tool to ensure reproducible excitotoxic injury models and structure-based drug design efforts.

Molecular Formula C5H7N3O5
Molecular Weight 189.13 g/mol
CAS No. 52809-07-1
Cat. No. B013866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisqualic Acid
CAS52809-07-1
SynonymsL-(+)-α-Amino-3,5-dioxo-1,2,4-oxadiazolidine-2-propanoic Acid;  L-Quisqualic Acid;  (αS)-α-Amino-3,5-dioxo-1,2,4-Oxadiazolidine-2-propanoic Acid
Molecular FormulaC5H7N3O5
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N1C(=O)NC(=O)O1
InChIInChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
InChIKeyASNFTDCKZKHJSW-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Quisqualic Acid (CAS 52809-07-1): A Pan-Glutamate Receptor Agonist for Neuroscience and Excitotoxicity Research


Quisqualic acid (L-Quisqualic acid) is a naturally occurring glutamate analog isolated from Quisqualis indica fruits and seeds . It acts as a potent agonist at both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors, historically lending its name to the AMPA receptor, originally designated the 'quisqualate receptor' [1]. Its unique pan-agonist profile spans AMPA, kainate, and group I mGluR subtypes, making it a critical tool compound for dissecting glutamatergic signaling pathways and modeling excitotoxic neuronal injury [2].

Why In-Class Substitution of Quisqualic Acid (CAS 52809-07-1) with AMPA, Kainate, or Other mGluR Agonists Fails in Experimental Reproducibility


Quisqualic acid exhibits a distinct pharmacological fingerprint that precludes simple substitution with other ionotropic or metabotropic glutamate receptor agonists. While compounds like AMPA, kainate, NMDA, and various group I mGluR agonists share receptor targets, quisqualic acid demonstrates a unique, dual iGluR/mGluR activation profile with divergent potency, efficacy, desensitization kinetics, and neurotoxic outcomes [1]. For instance, quisqualic acid displays a shallower dose-response slope in hippocampal slices compared to AMPA, NMDA, and kainate, indicating a different mode of receptor interaction [2]. Furthermore, its binding mechanism at the GluR2 subunit differs from that of AMPA, despite both being full agonists, as revealed by crystallographic studies [3]. These quantitative disparities underscore that substituting quisqualic acid with another 'glutamate receptor agonist' will not replicate the same cellular or behavioral outcomes, necessitating its specific procurement for targeted experimental designs.

Quisqualic Acid (CAS 52809-07-1) Quantitative Differentiation Guide: Evidence for Procurement Decisions


Superior Potency at Group I mGluR1 vs. Prototypic Agonists

Quisqualic acid demonstrates markedly higher potency at Group I metabotropic glutamate receptors (mGluR1) compared to the prototypic agonists glutamate and (1S,3R)-ACPD. In functional assays measuring phosphoinositide hydrolysis in rat cerebellar granule cells, the EC50 for L-quisqualic acid was 2 μM, representing a 25-fold increase in potency over L-glutamate (EC50 = 50 μM) and a 51-fold increase over (1S,3R)-ACPD (EC50 = 102 μM) [1]. This superior potency is critical for experiments requiring selective activation of Group I mGluR pathways with minimal off-target effects.

Metabotropic Glutamate Receptors G-Protein Coupled Receptors Phosphoinositide Hydrolysis

Potent Activation of mGluR5: Comparative Potency vs. L-Glutamate

Quisqualic acid is a highly potent agonist at the mGluR5 receptor subtype, a key target in neurological disorders. In a high-throughput screening assay using mGluR5-expressing HEK293 cells, L-quisqualic acid exhibited an EC50 of 67.8 nM, which is approximately 40-fold more potent than L-glutamate (EC50 = 2.73 μM) [1]. This substantial potency difference underscores quisqualic acid's utility as a reference agonist for mGluR5 assay development and validation.

Metabotropic Glutamate Receptors mGluR5 High-Throughput Screening

Divergent Neurotoxicity Profile: Quisqualic Acid vs. Kainate and AMPA in Cortical Cultures

Quisqualic acid induces a distinct neurotoxic profile compared to AMPA and kainate. In murine cortical cultures, a 5-minute exposure to 500 μM quisqualate resulted in both acute neuronal swelling and widespread late neuronal degeneration [1]. In stark contrast, identical exposure to kainate or AMPA did not produce significant late neuronal loss [1]. This differential outcome highlights that quisqualic acid triggers a more sustained and severe excitotoxic cascade, likely due to its dual activation of both iGluR and mGluR pathways, making it the preferred agonist for robust in vitro neurodegeneration models.

Excitotoxicity Neurodegeneration In Vitro Models

Crystallographically Defined Binding Mechanism at GluR2 Distinct from AMPA

High-resolution crystallography of the GluR2 ligand-binding core (S1S2) reveals that quisqualate binding stabilizes a fully closed conformation characteristic of full agonists, similar to AMPA and glutamate [1]. However, despite this functional similarity, the binding mechanism and the induced microsecond-to-millisecond conformational dynamics are distinct from those of AMPA [2]. NMR spin relaxation measurements indicate that the AMPA-bound form of GluR2 S1S2 is conformationally distinct from both the glutamate- and quisqualate-bound forms [2]. This structural evidence confirms that quisqualate is not merely a substitute for AMPA but engages the receptor in a unique manner, which can be exploited in structure-based drug design for novel AMPAR modulators.

Structural Biology AMPA Receptors Drug Discovery

Differential Electrophysiological Profile: EC50 and Maximal Response in Hippocampal Slices

In rat hippocampal CA1 neuron preparations, quisqualate demonstrates a distinct electrophysiological signature compared to AMPA, NMDA, and kainate. The dose-response relationship for quisqualate is shallower (lower slope) than for the other agonists, and it achieves a smaller maximal depolarization [1]. Specifically, the EC50 for quisqualate was 10 μM, with a reduced maximum response, whereas AMPA, NMDA, and kainate had EC50 values of 5 μM, 13 μM, and 23 μM, respectively, and all achieved similar maximal responses [1]. The order of slope steepness was NMDA > AMPA > kainate > quisqualate [1]. This divergent profile indicates that quisqualate acts as a partial agonist or has a different efficacy in this native system, which is crucial for experiments designed to assess synaptic plasticity or network excitability.

Electrophysiology Hippocampus Glutamate Receptors

Pan-AMPA Receptor Subtype Affinity: Comparative Ki Values Across Human GluR1-4

Quisqualic acid exhibits high and consistent binding affinity across all four human AMPA receptor subunits (GluR1-4). Reported Ki values range from 12 to 155 nM across these subtypes . This broad, high-affinity profile contrasts with the more variable affinity of other agonists like AMPA itself, which shows a Ki of 12 nM at GluR3 but significantly lower affinity at GluR5 (Ki = 2144 nM) [1]. The relatively uniform high affinity of quisqualic acid for all AMPAR subunits makes it a superior universal agonist for pan-AMPAR activation studies, where selective activation of a single subtype is not desired, ensuring consistent receptor engagement regardless of the cellular AMPAR subunit composition.

Receptor Binding AMPA Receptors Pharmacology

Optimal Research Applications for Quisqualic Acid (CAS 52809-07-1) Based on Quantitative Evidence


Group I mGluR (mGluR1/mGluR5) Functional Assays and High-Throughput Screening

Given its exceptional potency at Group I mGluRs (EC50 = 2 μM at mGluR1 and 67.8 nM at mGluR5), quisqualic acid is the ideal reference agonist for developing and validating functional assays for these receptors [1][2]. Its high potency enables robust signal-to-noise ratios in assays measuring phosphoinositide hydrolysis or IP1 accumulation, reducing compound consumption and assay costs. This makes it a superior choice over less potent agonists like glutamate or (1S,3R)-ACPD for screening programs targeting mGluR1 and mGluR5 modulators.

Robust In Vitro Excitotoxicity Models for Neuroprotection Studies

Quisqualic acid's ability to induce both acute swelling and widespread late neuronal degeneration, a profile not shared by AMPA or kainate alone, makes it the preferred tool for creating robust in vitro models of excitotoxic injury [1]. Researchers investigating neuroprotective compounds or mechanisms of neurodegeneration can rely on quisqualic acid to produce a consistent and severe insult, thereby providing a wider dynamic range for detecting therapeutic effects in cortical or hippocampal neuronal cultures.

Electrophysiological Studies of Partial Agonism and Synaptic Function

The unique electrophysiological profile of quisqualic acid in native tissue—characterized by a shallower dose-response slope and lower maximal efficacy compared to AMPA—positions it as a critical tool for studying partial agonism at AMPA receptors [1]. Its application is essential in experiments using hippocampal slice preparations to investigate the nuances of synaptic plasticity, long-term potentiation (LTP), and network excitability where the degree of receptor activation, rather than just receptor binding, dictates functional outcomes.

Structure-Based Drug Design and Conformational Studies of AMPA Receptors

The availability of high-resolution crystal structures of the GluR2 ligand-binding domain in complex with quisqualate, coupled with evidence of its distinct conformational dynamics compared to AMPA, provides a valuable template for structure-based drug design [1][2]. Medicinal chemists can leverage quisqualate's unique binding mode to design novel AMPA receptor modulators with potentially different pharmacological profiles, exploiting the conformational space that is distinct from AMPA-bound states.

Technical Documentation Hub

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